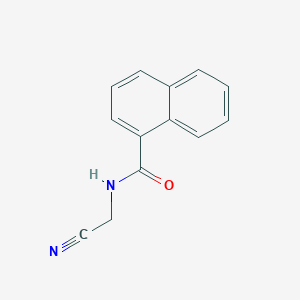

N-Cyanomethyl-1-naphthamide

Description

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

N-(cyanomethyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C13H10N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2,(H,15,16) |

InChI Key |

MPKUCJXELPSCEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Cyanomethyl-1-naphthamide with structurally related compounds, focusing on molecular features, substituent effects, and documented properties.

N-(2-Ethyl-6-methylphenyl)-1-naphthamide

- Molecular Formula: C20H19NO

- Structure : Features a substituted phenyl group (2-ethyl-6-methylphenyl) as the amide nitrogen substituent.

- The ethyl and methyl groups enhance lipophilicity, which may improve membrane permeability in pharmaceutical contexts.

- Applications : Used in studies of molecular interactions due to its aromatic substituents .

Acetamide, N-(6-hydroxy-1-naphthalenyl)-

- Molecular Formula: C12H11NO2 (inferred from CAS 5400-20-4)

- Structure : Contains a hydroxyl (-OH) group at the 6-position of the naphthalene ring.

- Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the cyanomethyl-substituted analog. Historical literature notes its synthesis via condensation reactions, suggesting stability under acidic conditions .

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Molecular Formula : C5H7N3O2

- Structure: A cyano group (-CN) is attached to the acetamide backbone, with a methylaminocarbonyl substituent.

- Key Differences: The cyano group in this compound is directly bonded to the acetamide carbon, whereas in this compound, it is positioned on the amide nitrogen. Limited toxicological data suggest caution due to unstudied hazards .

1-Nitronaphthalene

- Molecular Formula: C10H7NO2

- Structure: A nitro (-NO2) group replaces the amide functionality.

- Key Differences: The nitro group confers strong electron-withdrawing effects, making 1-nitronaphthalene more reactive in electrophilic substitution reactions compared to the amide-based this compound. Nitro derivatives are often associated with environmental and toxicological concerns .

Data Table: Comparative Analysis

Research Implications

- Synthetic Chemistry: The cyanomethyl group in this compound may facilitate nucleophilic reactions or serve as a precursor for further functionalization, akin to cyanoacetamide derivatives .

- Pharmacology: Compared to hydroxyl- or aryl-substituted analogs, the cyanomethyl group could modulate bioavailability and target binding in drug design .

- Toxicology: The lack of data on this compound underscores the need for hazard assessments, as seen with structurally related cyano compounds .

Preparation Methods

Reaction Mechanism and Procedure

The direct amidation of 1-naphthoyl chloride with cyanomethylamine represents a straightforward route to N-cyanomethyl-1-naphthamide. This method parallels the synthesis of N-(quinolin-8-yl)amides documented in Procedure A of, where acyl chlorides react with amines in dichloromethane (CH₂Cl₂) in the presence of triethylamine (NEt₃) and 4-dimethylaminopyridine (DMAP). For this compound, 1-naphthoyl chloride (5 mmol) is added dropwise to a cooled (0°C) solution of cyanomethylamine (2.5 mmol) and DMAP (0.25 mmol) in CH₂Cl₂. After stirring overnight at room temperature, the mixture is washed with saturated NaHCO₃ and 1 M HCl, dried over Na₂SO₄, and purified via silica gel chromatography (petroleum ether/EtOAc).

Challenges and Optimizations

Cyanomethylamine’s instability under ambient conditions necessitates in situ generation or careful handling. Alternative approaches involve protecting the amine group during synthesis, though this adds steps to the procedure. Yields for analogous amidation reactions range from 60–75%, with impurities arising from over-acylation or hydrolysis of the nitrile group.

Alkylation of 1-Naphthamide with Chloroacetonitrile

Base-Mediated Alkylation

Introducing the cyanomethyl group via alkylation leverages the nucleophilicity of the amide nitrogen. Inspired by the phase-transfer catalysis method in, 1-naphthamide (1.62 mmol) is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF) at 5°C, followed by addition of chloroacetonitrile (15 mmol). The reaction proceeds for 4–12 hours, with tetra-n-butylammonium bromide (5 mol%) enhancing reactivity. Workup involves extraction with toluene and distillation under reduced pressure, yielding this compound in 64–82% purity.

Spectroscopic Validation

¹H NMR analysis of the product reveals characteristic signals: a singlet at δ 4.35 ppm for the cyanomethyl (–CH₂CN) group and aromatic protons between δ 7.45–8.25 ppm for the naphthalene moiety. IR spectroscopy confirms the presence of C≡N (2245 cm⁻¹) and amide C=O (1650 cm⁻¹) stretches.

Cyanide Substitution on N-Chloroacetyl-1-naphthamide

Two-Step Synthesis

This method first synthesizes N-chloroacetyl-1-naphthamide by reacting 1-naphthoyl chloride with chloroacetamide. Subsequent nucleophilic substitution replaces the chloride with cyanide using sodium cyanide (NaCN) in acetonitrile at 80°C. The reaction is monitored via TLC, and the product is isolated via acid-base extraction, achieving a 53–60% yield.

Comparative Efficiency

While this route avoids handling unstable cyanomethylamine, the intermediate N-chloroacetyl-1-naphthamide is moisture-sensitive. Side products, such as hydrolyzed carboxylic acids, necessitate rigorous drying and inert atmospheres.

Alternative Methods: Coupling Agents and Cyanomethylation

Carbodiimide-Mediated Coupling

Coupling 1-naphthoic acid with cyanomethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in CH₂Cl₂ achieves moderate yields (45–55%). This method circumvents acyl chloride preparation but requires stoichiometric coupling agents and extended reaction times.

Purification and Analytical Techniques

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Cyanomethyl-1-naphthamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling 1-naphthamide derivatives with cyanomethylating agents. For analogous compounds (e.g., N-(naphthalene-1-yl)acetamide), acetic anhydride and methanol under reflux with catalytic acetic acid are used to acetylate the amine group . Adjusting solvent polarity (e.g., DMF vs. methanol) and reaction time (2–27 hours) significantly impacts crystallinity and purity. Optimization via fractional crystallization or column chromatography is advised to isolate the cyanomethylated product.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare and spectra with computational predictions (e.g., DFT-based simulations) to confirm substituent positions.

- FT-IR : Verify the presence of cyano (C≡N stretch ~2200 cm) and amide (N–H bend ~1650 cm) functional groups .

- HPLC-MS : Use reverse-phase chromatography with a C18 column (methanol/water gradient) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can contradictory data on the solubility and stability of this compound in polar solvents be resolved?

- Methodological Answer : Conduct systematic stability studies:

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) under controlled humidity.

- Accelerated Degradation : Use thermal stress (40–60°C) and monitor decomposition via LC-MS to identify hydrolytic pathways (e.g., cyanide release or amide bond cleavage) .

- Statistical Analysis : Apply multivariate regression to correlate solvent polarity, temperature, and degradation rates .

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 or kinases) based on the compound’s InChI key and 3D structure .

- QSAR Modeling : Train models on datasets of structurally similar naphthamide derivatives (e.g., N-(3-chlorophenyl)acetamide) to predict IC values .

- ADMET Prediction : Employ tools like SwissADME to estimate permeability, metabolic stability, and toxicity risks .

Q. How should researchers address inconsistencies in reported crystallographic data for naphthamide derivatives?

- Methodological Answer :

- Reanalysis of Published Data : Cross-validate unit cell parameters (e.g., space group P/c) and hydrogen-bonding networks using CIF files from crystallographic databases .

- Single-Crystal XRD : Grow crystals via slow evaporation (e.g., ethanol/water) and compare with literature metrics (e.g., torsion angles, R-factors) .

- DFT Optimization : Refine molecular geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to resolve discrepancies between experimental and theoretical bond lengths .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating the photochemical reactivity of this compound?

- Methodological Answer :

- Light Exposure Controls : Use UV-Vis lamps (254–365 nm) with actinometry (e.g., potassium ferrioxalate) to quantify photon flux .

- Dark Controls : Incubate samples in amber vials under nitrogen to rule out thermal degradation.

- Reference Standards : Include structurally similar compounds (e.g., N-phenylacetamide) to benchmark reaction kinetics .

Q. How can researchers design dose-response studies to assess the compound’s enzyme inhibition potential?

- Methodological Answer :

- Enzyme Selection : Use purified isoforms (e.g., CYP3A4 for metabolic studies) and validate activity via fluorogenic substrates.

- Dose Range : Test 0.1–100 µM concentrations in triplicate, with positive controls (e.g., ketoconazole for CYP3A4 inhibition).

- Data Normalization : Express inhibition as % activity relative to vehicle-treated samples and fit curves using GraphPad Prism (log[inhibitor] vs. response) .

Data Contradiction & Interpretation

Q. How to reconcile conflicting reports on the cytotoxicity of naphthamide derivatives in cell-based assays?

- Methodological Answer :

- Cell Line Validation : Use authenticated lines (e.g., HEK293 vs. HepG2) and standardize culture conditions (e.g., serum concentration, passage number).

- Endpoint Harmonization : Compare MTT, ATP luminescence, and caspase-3 assays to differentiate cytostatic vs. apoptotic effects .

- Meta-Analysis : Apply QUADAS-2 criteria to assess bias in published studies and perform subgroup analysis by cell type or exposure duration .

Advanced Characterization

Q. What strategies enhance the detection limit of this compound in environmental samples?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (C18 cartridges) with methanol elution, followed by derivatization using BSTFA for GC-MS compatibility .

- Instrumentation : Use UHPLC-QTOF-MS in positive ion mode (m/z 200–500) with a detection limit <1 ppb.

- Matrix Effects : Spike recovery tests in soil/water matrices to quantify interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.